molecular formula C18H17BrCl2N2O3S B3539042 N-(2-bromophenyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide

N-(2-bromophenyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B3539042
M. Wt: 492.2 g/mol
InChI Key: HOPQRWZDFVWERG-UHFFFAOYSA-N
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Description

“N-(2-bromophenyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also contains sulfonyl and carboxamide groups, which are also common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carboxamide groups might increase its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used as pharmaceuticals, where they might interact with biological targets such as enzymes or receptors .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and more .

Properties

IUPAC Name

N-(2-bromophenyl)-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrCl2N2O3S/c19-14-3-1-2-4-16(14)22-18(24)12-7-9-23(10-8-12)27(25,26)17-11-13(20)5-6-15(17)21/h1-6,11-12H,7-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPQRWZDFVWERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrCl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromophenyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide
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N-(2-bromophenyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide
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N-(2-bromophenyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide
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